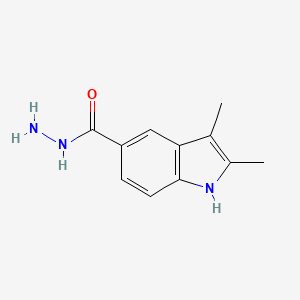

2,3-dimethyl-1H-indole-5-carbohydrazide

Description

Historical Context and Significance of Indole-Carbohydrazide Scaffolds in Drug Discovery and Medicinal Chemistry

The indole (B1671886) scaffold is recognized as a "privileged structure" in medicinal chemistry, a term that reflects its recurring presence in a multitude of biologically active compounds, both natural and synthetic. eurekaselect.comnih.govresearchgate.net The history of indole chemistry dates back to 1866 with the first synthesis by Adolf von Baeyer. mdpi.com Since then, the indole nucleus has been identified in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin (B10506) and melatonin, highlighting its fundamental role in biological systems. mdpi.commdpi.com This natural prevalence has spurred extensive research, leading to the development of numerous indole-containing drugs with a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents. eurekaselect.commdpi.comsemanticscholar.org

The carbohydrazide (B1668358) moiety (-CONHNH2) is a crucial functional group known for its ability to form hydrazones through condensation reactions and to act as a linker in the synthesis of more complex heterocyclic systems like pyrazoles. wisdomlib.orgiucr.org When appended to the indole scaffold, the resulting indole-carbohydrazide core serves as a versatile intermediate and a key pharmacophore for generating novel therapeutic agents. Researchers have synthesized and evaluated various indole-carbohydrazide derivatives, demonstrating their significant potential across different therapeutic areas. For instance, certain indole-carbohydrazide derivatives have been identified as potent α-glucosidase inhibitors, making them attractive candidates for the management of type 2 diabetes. nih.gov Others have shown promising anti-proliferative and apoptotic activities against various cancer cell lines, including colorectal and breast cancer, by targeting proteins like Bcl-2 and Bcl-xL or by inhibiting tubulin polymerization. nih.govrsc.org

Table 1: Investigated Biological Activities of Various Indole-Carbohydrazide Derivatives

| Derivative Class | Investigated Biological Activity | Therapeutic Area |

|---|---|---|

| Indole-carbohydrazide-phenoxy-1,2,3-triazole hybrids | α-Glucosidase Inhibition | Type 2 Diabetes |

| 2-oindolin-3-ylidene-indole-3-carbohydrazides | Apoptotic and Anti-proliferative Agents | Colorectal Cancer |

| Furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazides | Tubulin Inhibition, Anticancer | Cancer |

| N'-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide | Neuroprotective Effects | Alzheimer's Disease |

Overview of Research Trajectories for 2,3-Dimethyl-1H-indole-5-carbohydrazide and its Analogues

Specific research focusing exclusively on this compound is notably scarce in published scientific literature. smolecule.com However, the research trajectory for this compound can be inferred from the extensive studies conducted on its structural analogues and the broader class of indole-carbohydrazides. The primary research path for such a molecule would involve its synthesis and subsequent derivatization to create a library of related compounds. The carbohydrazide group is a key reactive handle, allowing for condensation reactions with various aldehydes and ketones to form a diverse range of hydrazone derivatives. smolecule.com

The research on analogues provides a clear blueprint for potential investigations. For example, studies on 1-benzyl-2,3-dimethyl-1H-indole-5-carbohydrazide, a closely related analogue, suggest that modifications at the N1 position of the indole ring are a common strategy to explore structure-activity relationships. scbt.com Furthermore, research on other indole-carbohydrazide isomers, such as those with the carbohydrazide at the 2 or 3 position, has led to the discovery of potent anticancer agents. semanticscholar.orgrsc.org These studies often involve a combination of chemical synthesis, in vitro biological screening against various cell lines or enzymes, and in silico molecular docking to understand the mechanism of action. rsc.org Therefore, the anticipated research trajectory for this compound would likely follow this established pattern, exploring its potential as an anticancer, antimicrobial, or neuroprotective agent.

Current State of Research and Unaddressed Scientific Questions for this compound

The current state of research on this compound is nascent, with the compound being more of a synthetic building block or a molecule for potential exploration rather than a well-characterized agent. smolecule.com Its chemical formula is C11H13N3O, and it is recognized as a heterocyclic compound with potential for biological activity due to its structural motifs. smolecule.com The primary unaddressed scientific questions revolve around its fundamental chemical and biological profile.

Key scientific questions that remain to be answered include:

Synthesis and Characterization: What are the most efficient and scalable synthetic routes to produce this compound in high purity? What are its detailed physicochemical properties and crystallographic structure?

Biological Activity Screening: What is the broad spectrum of biological activity for this specific compound? Initial screening could investigate its potential as an anticancer, antibacterial, antifungal, antiviral, or enzyme inhibitory agent, based on the activities observed for its analogues. nih.govnih.govsmolecule.com

Structure-Activity Relationship (SAR) Studies: How do modifications to the this compound scaffold affect its biological activity? This would involve synthesizing a series of derivatives, for instance, by creating various hydrazones from the carbohydrazide group or by substituting the N-H of the indole ring, and evaluating their potency and selectivity.

Mechanism of Action: If biological activity is identified, what are the specific molecular targets and cellular pathways through which this compound and its active derivatives exert their effects?

Pharmacokinetic Profile: What are the absorption, distribution, metabolism, and excretion (ADME) properties of the compound? In silico predictions could offer initial insights, followed by in vitro and in vivo studies. rsc.org

In essence, this compound represents an unexplored entity within a well-validated chemical space. Future research is required to systematically address these questions and determine if it holds therapeutic potential comparable to other members of the indole-carbohydrazide family.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-1H-indole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-6-7(2)13-10-4-3-8(5-9(6)10)11(15)14-12/h3-5,13H,12H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLQSKNEZHGOSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)C(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356718 | |

| Record name | 2,3-dimethyl-1H-indole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5094-42-8 | |

| Record name | 2,3-dimethyl-1H-indole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,3 Dimethyl 1h Indole 5 Carbohydrazide

Strategies for the Synthesis of the 2,3-Dimethyl-1H-indole Core

The construction of the core 2,3-dimethyl-1H-indole framework is the foundational step in the synthesis of the target carbohydrazide (B1668358). Various methods have been established for the formation of indole (B1671886) rings, with the Fischer indolization being a classic and widely utilized approach.

Fischer Indolization and Related Synthetic Approaches utilizing Boron Trifluoride Etherate as Catalyst

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a reaction that produces an indole from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.orgmdpi.com

A particularly efficient method for synthesizing 2,3-dimethyl-1H-indole involves the reaction of phenylhydrazine with 2-butanone (B6335102). researchgate.netirdindia.in The choice of acid catalyst is crucial, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., zinc chloride, aluminum chloride) being effective. wikipedia.orgmdpi.com Boron trifluoride etherate (BF₃·OEt₂) has been demonstrated to be a highly effective Lewis acid catalyst for this transformation. researchgate.netirdindia.in

In a typical procedure, phenylhydrazine is first reacted with 2-butanone, often with a catalytic amount of hydrochloric acid, to form the butanone phenylhydrazone intermediate. irdindia.in This intermediate is then treated with acetic acid and a catalytic amount of boron trifluoride etherate and heated under reflux. irdindia.in This method has been reported to produce 2,3-dimethyl-1H-indole in high yields, around 90%. researchgate.netirdindia.in

Table 1: Example of Fischer Indolization for 2,3-Dimethyl-1H-indole Synthesis

| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |

|---|

Alternative Methods for Indole Framework Formation

Beyond the classical Fischer synthesis, other methodologies have been developed for constructing substituted indole frameworks. Palladium-catalyzed reactions, for instance, offer a modern alternative. One such approach involves the cross-coupling of aryl bromides and hydrazones, which supports the intermediacy of hydrazones in the classical Fischer pathway. wikipedia.org

Another palladium-catalyzed strategy involves the intramolecular oxidative coupling of N-aryl enamines. mdpi.com For example, derivatives of 2-methyl-1H-indole-3-carboxylate can be synthesized from appropriately substituted anilines. The aniline (B41778) is first converted to an enamine, which then undergoes cyclization. This process can be optimized using microwave irradiation, leading to excellent yields and high regioselectivity. mdpi.com While not directly forming the 5-carboxy-substituted target, these methods represent versatile strategies for creating the core indole structure which can be functionalized in subsequent steps.

Synthesis of 2,3-Dimethyl-1H-indole-5-carbohydrazide from Precursors

Once the 2,3-dimethyl-1H-indole core is obtained, further functionalization is required to introduce the carbohydrazide group at the 5-position. This is typically achieved through a two-step process: introduction of a carboxylic acid or ester functionality, followed by conversion to the carbohydrazide.

Preparation of 2,3-Dimethyl-1H-indole-5-carboxylic Acid Derivatives

The synthesis of the key intermediate, 2,3-dimethyl-1H-indole-5-carboxylic acid or its ester derivatives, can be accomplished through several routes. One common approach is to start with a p-substituted aniline derivative in a Fischer indole synthesis. For instance, reacting a p-aminobenzoic acid derivative with 2-butanone under acidic conditions can directly install the carboxylic acid group at the desired 5-position of the indole ring.

Alternatively, functionalization of the pre-formed 2,3-dimethyl-1H-indole ring can be achieved. Friedel-Crafts acylation is a standard method for introducing acyl groups onto the indole ring, which can then be oxidized to the carboxylic acid. Regioselective 3-acylation of indoles can be promoted by boron trifluoride etherate, though directing the functionalization to the 5-position would require specific strategies or starting materials. mdpi.com

Hydrazinolysis Reactions for Carbohydrazide Moiety Formation

The most direct and widely used method for converting an ester to a carbohydrazide is through hydrazinolysis. nih.gov This reaction involves treating the corresponding carboxylic acid ester (e.g., methyl or ethyl 2,3-dimethyl-1H-indole-5-carboxylate) with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent like ethanol (B145695). nih.govresearchgate.net

The reaction mixture is usually heated under reflux for several hours. nih.gov Upon completion, the reaction is cooled, and the product, this compound, often precipitates from the solution and can be isolated by filtration. nih.gov This method is generally high-yielding and provides the desired carbohydrazide in good purity. nih.gov The general applicability of this reaction is well-documented for a wide range of indole esters. researchgate.netnih.gov

Table 2: General Conditions for Hydrazinolysis of Indole Esters

| Substrate | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Indole-2-carboxylic acid ethyl ester | Hydrazine Hydrate | Ethanol | Reflux | Indole-2-carbohydrazide | nih.govresearchgate.net |

Derivatization and Chemical Transformations of this compound

The carbohydrazide functional group is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. The lone pair of electrons on the terminal nitrogen atom makes it a potent nucleophile.

A common derivatization involves the condensation reaction of the carbohydrazide with various aldehydes and ketones. researchgate.net This reaction, typically carried out in ethanol with an acid catalyst, yields the corresponding N-acylhydrazone derivatives. researchgate.net These hydrazones are important intermediates themselves and can be used in further synthetic steps.

Furthermore, the carbohydrazide moiety can be used to construct new heterocyclic rings fused to or substituted on the indole core. For example, reaction with isothiocyanates can produce thiosemicarbazides, which are precursors for thiazole (B1198619) rings. researchgate.net Cyclization reactions with reagents like orthoformates can lead to the formation of triazino-indole systems. nih.gov These transformations highlight the utility of this compound as a scaffold for creating complex, polycyclic molecules.

Formation of Hydrazone Derivatives via Condensation Reactions with Aldehydes and Ketones

The reaction of this compound with various aldehydes and ketones is a fundamental transformation that yields N'-substituted hydrazone derivatives. This condensation reaction typically involves heating the hydrazide with the respective carbonyl compound in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the reaction. who.intuobaghdad.edu.iq The resulting hydrazones, characterized by the azometine (–NH–N=CH–) group, are stable compounds and serve as crucial intermediates for further synthetic modifications. nih.gov

The general synthetic route involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. who.int A wide array of aromatic, heteroaromatic, and aliphatic aldehydes and ketones can be employed, leading to a diverse library of hydrazone derivatives. The specific substituents on the carbonyl compound can influence the reaction rate and yield.

The synthesis of these hydrazide-hydrazones is a cornerstone for creating a variety of heterocyclic compounds and other derivatives with diverse chemical properties. uobaghdad.edu.iq

Table 1: Examples of Hydrazone Synthesis via Condensation Reaction This table is illustrative, based on general hydrazone synthesis methods, as specific examples for this compound were not detailed in the provided search results.

| Reactant 1 | Carbonyl Compound | Solvent | Catalyst | Product Structure |

| This compound | Benzaldehyde | Ethanol | Acetic Acid | N'-(phenylmethylene)-2,3-dimethyl-1H-indole-5-carbohydrazide |

| This compound | 4-Methoxybenzaldehyde | Ethanol | Acetic Acid | N'-(4-methoxybenzylidene)-2,3-dimethyl-1H-indole-5-carbohydrazide |

| This compound | Acetophenone | Methanol | Acetic Acid | N'-(1-phenylethylidene)-2,3-dimethyl-1H-indole-5-carbohydrazide |

| This compound | Cyclohexanone | Ethanol | Acetic Acid | N'-(cyclohexylidene)-2,3-dimethyl-1H-indole-5-carbohydrazide |

Acylation and Other N-Substitution Reactions of the Hydrazide Group

The hydrazide functional group of this compound is amenable to acylation and other N-substitution reactions, providing another avenue for structural diversification. Acylation can be readily achieved by treating the hydrazide with acylating agents such as acyl chlorides or acid anhydrides. mdpi.com For instance, reaction with acetic acid can lead to the formation of N-acetyl carbohydrazide derivatives. mdpi.com

These reactions typically proceed by the nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of the acylating agent. Depending on the reaction conditions and the stoichiometry of the reagents, acylation can occur at the terminal nitrogen (N') or, in some cases, at both nitrogens of the hydrazide moiety. Such modifications are significant as they alter the electronic and steric properties of the molecule, which can be useful for synthesizing precursors for more complex heterocyclic systems. For example, reaction with phenyl isothiocyanate can yield N-(N-phenylthiocarbamoyl) carbohydrazide derivatives, which are valuable intermediates. mdpi.com

Cyclization Reactions to Novel Heterocyclic Systems (e.g., Triazoles, Thiadiazoles, Pyrazolo-triazines)

The carbohydrazide and its corresponding hydrazone derivatives are excellent precursors for the synthesis of a wide range of five- and six-membered heterocyclic rings through various cyclization reactions.

Triazoles: 1,2,4-Triazole derivatives can be synthesized from the this compound scaffold. One common method involves the oxidative cyclization of thiosemicarbazide (B42300) precursors. The carbohydrazide can be converted to the corresponding thiosemicarbazide, which upon treatment with an alkaline medium like sodium hydroxide, undergoes ring closure to form the 3-thio-1,2,4-triazole ring. mdpi.com Furthermore, indole-linked 1,2,3-triazoles can be synthesized via "click" chemistry, such as the cycloaddition reaction between an azide (B81097) and an alkyne, which is a highly efficient method for forming this heterocyclic ring. frontiersin.orgnih.gov

Thiadiazoles: The synthesis of 1,3,4-thiadiazole (B1197879) rings is another important transformation. A common pathway involves reacting the carbohydrazide with carbon disulfide in an alkaline medium to form a dithiocarbazate salt, which is then cyclized by heating with a dehydrating agent like concentrated sulfuric acid or by reaction with reagents like phosphorus oxychloride. mdpi.com Alternatively, the thiosemicarbazide derivative of the indole carbohydrazide can be cyclized under acidic conditions to yield 2-amino-1,3,4-thiadiazoles. mdpi.com Hydrazonoyl halides are also valuable reagents that react with thiosemicarbazide derivatives to produce thiadiazole structures. nih.gov

Pyrazolo-triazines: While specific examples starting from this compound are not prevalent, the general utility of hydrazides in forming fused heterocyclic systems like pyrazolo-triazines is well-documented. These syntheses often involve multi-step sequences where the hydrazide is first converted into a more complex intermediate which then undergoes cyclization. For instance, hydrazides can be used to synthesize pyrazole (B372694) rings, which can subsequently be annulated to a triazine ring. ekb.eg The construction of such fused systems represents a powerful strategy for generating novel molecular frameworks.

Exploration of Novel Reaction Pathways for Structural Diversification

Beyond the classical transformations, the exploration of novel reaction pathways is crucial for expanding the chemical space accessible from this compound. Modern synthetic methodologies offer new avenues for structural diversification.

Domino reactions, which involve a cascade of intramolecular transformations, can be employed to construct complex polycyclic systems from relatively simple indole-based precursors in a single synthetic operation. nih.gov This approach is highly efficient as it minimizes the number of purification steps and reduces waste.

"Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), represents another powerful tool. frontiersin.org By introducing an azide or alkyne functionality into a derivative of this compound, it can be readily linked to a wide variety of other molecules to create complex conjugates, such as indole-triazole hybrids. frontiersin.orgnih.gov

Furthermore, multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all reactants, offer a rapid and efficient way to generate molecular diversity. The indole carbohydrazide or its derivatives could potentially be used as one of the components in MCRs to synthesize novel heterocyclic libraries.

Advanced Structural Elucidation and Spectroscopic Characterization of 2,3 Dimethyl 1h Indole 5 Carbohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) for Chemical Shift and Multiplicity Analysis

Proton NMR (¹H NMR) provides critical information on the electronic environment of hydrogen atoms in a molecule. The spectrum of 2,3-dimethyl-1H-indole-5-carbohydrazide is expected to show distinct signals corresponding to the indole (B1671886) core protons, the methyl groups, and the carbohydrazide (B1668358) functional group.

The protons on the benzene (B151609) portion of the indole ring (H-4, H-6, and H-7) typically appear in the aromatic region (δ 7.0–8.5 ppm). The electron-withdrawing nature of the carbohydrazide group at the C-5 position is expected to deshield the ortho proton (H-4) and the para proton (H-6), shifting them downfield. The H-4 proton would likely appear as a singlet or a narrow doublet, while H-6 and H-7 would exhibit doublet of doublets or doublet splitting patterns due to ortho and meta coupling.

The indole N-H proton is characteristically found far downfield (δ > 10 ppm) as a broad singlet, a consequence of its acidic nature and potential for hydrogen bonding. The two methyl groups at the C-2 and C-3 positions are expected to appear as sharp singlets in the upfield region (δ 2.0–2.5 ppm).

The carbohydrazide moiety introduces two distinct proton signals: the amide N-H proton and the terminal NH₂ protons. The amide proton (adjacent to the carbonyl) typically resonates as a singlet in the range of δ 9.0-9.5 ppm. researchgate.net The two protons of the primary amine (NH₂) are expected to appear as a broad, D₂O-exchangeable singlet between δ 4.5-5.0 ppm. researchgate.netnih.gov

Expected ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| N-H (Indole) | > 10.0 | Broad Singlet |

| N-H (Amide) | ~9.0 - 9.5 | Singlet |

| H-4 | ~8.0 - 8.2 | Singlet / Doublet |

| H-6 | ~7.5 - 7.7 | Doublet of Doublets |

| H-7 | ~7.2 - 7.4 | Doublet |

| NH₂ (Hydrazide) | ~4.5 - 5.0 | Broad Singlet (D₂O exchangeable) |

| 2-CH₃ | ~2.3 - 2.5 | Singlet |

| 3-CH₃ | ~2.1 - 2.3 | Singlet |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Assignment

Carbon-13 NMR complements ¹H NMR by providing a map of the carbon skeleton. The spectrum for this compound would display signals for all eleven unique carbon atoms.

The carbonyl carbon (C=O) of the carbohydrazide group is the most deshielded, typically appearing in the δ 160–170 ppm region. The carbons of the indole ring resonate between δ 100–140 ppm. The quaternary carbons C-2, C-3, C-3a, C-5, and C-7a are identifiable by their lack of signal in DEPT-135 experiments. Based on data for 2,3-dimethylindole, C-2 is expected around δ 135 ppm and the bridgehead carbons C-3a and C-7a appear near δ 130 ppm and δ 129 ppm, respectively. rsc.orgchemicalbook.com The presence of the carbohydrazide at C-5 will influence the chemical shifts of the surrounding aromatic carbons. The methyl carbons attached to C-2 and C-3 are the most shielded, resonating in the upfield region around δ 8-12 ppm. rsc.org

Expected ¹³C NMR Chemical Shifts

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | 160 - 170 |

| C-2 | ~135 |

| C-7a | ~130 |

| C-3a | ~129 |

| C-5 | ~125 - 128 |

| C-4 | ~120 - 122 |

| C-6 | ~118 - 120 |

| C-7 | ~110 |

| C-3 | ~107 |

| 2-CH₃ | 10 - 12 |

| 3-CH₃ | 8 - 10 |

Two-Dimensional NMR Techniques (e.g., NOESY, HSQC) for Stereochemical and Connectivity Assignment

While 1D NMR provides fundamental data, 2D NMR techniques are essential for the definitive assignment of complex structures.

Heteronuclear Single Quantum Coherence (HSQC) is used to establish direct one-bond correlations between protons and the carbons to which they are attached. youtube.com For this compound, an HSQC experiment would unequivocally link the signals of H-4, H-6, and H-7 to their respective carbon atoms (C-4, C-6, and C-7). It would also confirm the assignments of the methyl protons to the methyl carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of nuclei, which is crucial for confirming stereochemistry and substitution patterns. jeol.com A NOESY spectrum would reveal through-space correlations between protons that are close to each other, irrespective of their bonding connectivity. Key expected correlations would include:

The H-4 proton with the N-H proton of the carbohydrazide, confirming the C-5 substitution.

The indole N-H proton with the C-2 methyl protons.

The H-7 proton with the indole N-H proton.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Analysis of Characteristic Functional Group Frequencies and Band Assignments

Infrared (IR) spectroscopy is particularly effective for identifying characteristic functional groups. The IR spectrum of this compound would be dominated by absorptions from the N-H, C=O, and aromatic C-H/C=C bonds.

The indole N-H stretch typically appears as a sharp, single peak around 3400 cm⁻¹. researchgate.net The carbohydrazide group presents several key bands:

N-H Stretching: The terminal NH₂ group gives rise to two distinct bands, an asymmetric stretch (higher frequency, ~3330 cm⁻¹) and a symmetric stretch (lower frequency, ~3210 cm⁻¹). nih.gov The amide N-H stretch may be observed in this region as well.

C=O Stretching (Amide I): A very strong and sharp absorption band, characteristic of the carbonyl group, is expected in the region of 1630–1650 cm⁻¹. nih.govpressbooks.pub

N-H Bending (Amide II): A strong band associated with N-H bending and C-N stretching is typically found around 1520-1550 cm⁻¹.

The aromatic portion of the molecule would show C-H stretching vibrations just above 3000 cm⁻¹ (3000-3100 cm⁻¹) and multiple C=C ring stretching bands in the 1450–1620 cm⁻¹ region. vscht.czlibretexts.org Aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹ (~2960 cm⁻¹). nih.gov

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, the symmetric and non-polar vibrations, such as the indole ring breathing modes, often produce strong signals in the Raman spectrum. researchgate.net For instance, the indole ring breathing modes are typically strong at ~760 cm⁻¹ and ~1010 cm⁻¹. researchgate.net

Expected Characteristic Vibrational Frequencies (IR)

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Indole N-H | ~3400 | Medium, Sharp |

| N-H Asymmetric Stretch | Hydrazide -NH₂ | ~3330 | Medium |

| N-H Symmetric Stretch | Hydrazide -NH₂ | ~3210 | Medium |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |

| C-H Stretch | Aliphatic (CH₃) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | Carbonyl | 1630 - 1650 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1620 | Medium-Variable |

| N-H Bend (Amide II) | Amide N-H | 1520 - 1550 | Strong |

Vibrational Analysis Supported by Computational Methods for Comprehensive Interpretation

For a complete and accurate assignment of all vibrational modes, especially in the complex "fingerprint region" (below 1500 cm⁻¹), experimental data is often supported by computational analysis. Methods like Density Functional Theory (DFT) are used to calculate the theoretical vibrational frequencies of a molecule. mdpi.com

By optimizing the molecular geometry and calculating the harmonic frequencies, a theoretical spectrum can be generated. rsc.org These calculated frequencies are often systematically higher than experimental values and are corrected using a scaling factor to improve agreement. nih.govacs.org This combined experimental-theoretical approach allows for a more confident assignment of complex vibrational modes that arise from coupled stretching and bending motions throughout the molecule, leading to a comprehensive and robust interpretation of the vibrational spectra. acs.orgmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this technique is fundamental for confirming its molecular weight and providing clues about its structure through the analysis of fragmentation patterns. When the molecule is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion's mass is measured. Further fragmentation of this ion provides a unique fingerprint that aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental composition, a critical step in identifying a newly synthesized compound. For this compound (molecular formula: C₁₁H₁₃N₃O), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas.

The theoretical exact mass of the neutral molecule is calculated by summing the exact masses of its constituent isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). The experimentally measured mass of the protonated molecule [M+H]⁺ can then be compared to the theoretical value to confirm the elemental composition with high confidence. This technique is a cornerstone in the characterization of complex natural products and synthetic molecules. csic.es

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is invaluable for assessing the purity of a sample of this compound and confirming its identity within a complex mixture.

In an LC-MS analysis, the sample is first injected into an HPLC (High-Performance Liquid Chromatography) system. The different components of the sample are separated based on their interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which serves as a highly specific and sensitive detector. The mass spectrometer records the mass spectrum of each separated component, allowing for positive identification. This method is highly effective for monitoring the progress of chemical reactions and for quality control of the final product, ensuring that impurities and starting materials have been removed. nih.gov The successful application of LC-MS/MS has been demonstrated for the pharmacokinetic analysis of various compounds, proving its reliability and sensitivity. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound in its solid state. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to map the electron density and thus the precise positions of atoms in three-dimensional space. This technique provides unequivocal proof of a molecule's structure, including its conformation, bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis of this compound Analogues

While the specific crystal structure for this compound is not publicly available, analysis of its analogues provides significant insight into the expected structural features. For instance, the crystal structures of various indole derivatives have been successfully determined, revealing key details about their geometry. mdpi.com The analysis of substituted indole precursors and related heterocyclic systems shows how different functional groups influence the crystal packing and molecular geometry. mdpi.com

Data from related structures, such as 1,3-Dimethyl-1H-indole-2-carbonitrile, illustrate the type of crystallographic information that can be obtained. nih.gov Such analyses confirm the planarity of the indole ring system and provide precise measurements of cell parameters. nih.gov

Table 1: Representative Crystallographic Data for an Indole Analogue

| Parameter | 1,3-Dimethyl-1H-indole-2-carbonitrile nih.gov |

|---|---|

| Chemical Formula | C₁₁H₁₀N₂ |

| Molecular Weight | 170.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.8066 (18) |

| b (Å) | 15.359 (3) |

| c (Å) | 13.480 (3) |

| β (°) | 95.67 (3) |

| Volume (ų) | 1814.4 (7) |

This interactive table provides examples of crystallographic parameters determined for a related indole derivative.

Analysis of Molecular Conformation and Intermolecular Hydrogen Bonding Networks

X-ray crystallography provides crucial information on the preferred conformation of the molecule in the solid state. For this compound, this would include the orientation of the carbohydrazide group relative to the indole ring. The planarity of the indole core is a common feature, but the side chain can adopt different conformations to minimize steric hindrance and maximize favorable intermolecular interactions.

A key feature of carbohydrazide derivatives is their ability to form extensive hydrogen bonding networks. cardiff.ac.uk The hydrazide moiety contains both hydrogen bond donors (-NH, -NH₂) and a hydrogen bond acceptor (C=O). The indole ring also possesses a hydrogen bond donor (the N-H at position 1). These groups readily participate in intermolecular hydrogen bonds, such as N-H···O and N-H···N, which dictate the crystal packing arrangement. cardiff.ac.ukresearchgate.net These interactions are critical in stabilizing the crystal lattice and influencing the physical properties of the compound.

Determination of Tautomeric Forms and Isomerism in Crystalline States

Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. The indole ring system can theoretically exist in different tautomeric forms, although the 1H-indole form is generally the most stable. researchgate.netacs.org The carbohydrazide side chain can also exhibit keto-enol tautomerism.

X-ray crystallography is an unambiguous method for identifying which specific tautomeric form is present in the crystalline solid. acs.org By precisely locating the positions of hydrogen atoms, crystallographic analysis can distinguish between different tautomers, which may be difficult to differentiate using other spectroscopic methods like NMR in solution, where rapid exchange can occur. The study of crystalline keto-enol tautomers has been crucial in understanding the chemistry of related heterocyclic systems. acs.org The existence of rare tautomeric forms has been proposed as a factor in biological processes, highlighting the importance of their structural characterization. nih.gov

Elemental Analysis for Purity and Stoichiometry Verification

Elemental analysis is a cornerstone technique in the structural elucidation of novel compounds, providing fundamental insight into their elemental composition. This method is crucial for verifying the empirical formula of a synthesized molecule, thereby confirming its purity and stoichiometry. The technique quantitatively determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, is considered strong evidence of the compound's identity and high purity. nih.gov

In the characterization of indole carbohydrazide derivatives, elemental analysis serves as a definitive checkpoint following synthesis. For instance, in the synthesis of various N'-substituted indole carbohydrazides, researchers consistently report elemental analysis data to validate the successful formation of the target molecules.

Detailed research findings for a selection of indole carbohydrazide derivatives are presented below, showcasing the application of elemental analysis in their structural confirmation. The data consistently demonstrates a high degree of correlation between the calculated and observed elemental compositions.

For the derivative N'-(5-Fluoro-2-oxoindolin-3-ylidene)-1H-indole-3-carbohydrazide, the analysis was performed for the molecular formula C₁₇H₁₁FN₄O₂. The results obtained were in close agreement with the theoretical values, confirming the structure of the synthesized compound. tandfonline.comnih.gov Similarly, the elemental composition for N'-(5-Chloro-2-oxoindolin-3-ylidene)-1H-indole-3-carbohydrazide (C₁₇H₁₁ClN₄O₂) was verified, with the experimental values aligning well with the calculated percentages. nih.gov

Further examples include fluorinated benzylidene derivatives. The elemental analysis for N'-(2-fluorobenzylidene)-1H-indole-2-carbohydrazide, with a formula of C₁₆H₁₂FN₃O, yielded experimental values that closely matched the theoretical percentages for carbon, hydrogen, and nitrogen. nih.gov Another related compound, 5-Chloro-N′-cyclohexylidene-3-methyl-1H-indole-2-carbohydrazide (C₁₆H₁₈ClN₃O), also had its elemental composition confirmed through this method, lending credence to its proposed structure. nih.gov

The following interactive tables provide a summary of the elemental analysis data for several this compound derivatives and related indole carbohydrazide compounds, illustrating the congruence between theoretical and experimental findings.

Table 1: Elemental Analysis Data for Indole-3-carbohydrazide Derivatives

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Source |

|---|---|---|---|---|---|

| N'-(5-Fluoro-2-oxoindolin-3-ylidene)-1H-indole-3-carbohydrazide | C₁₇H₁₁FN₄O₂ | C | 63.35 | 63.14 | tandfonline.comnih.gov |

| H | 3.44 | 4.01 | tandfonline.comnih.gov | ||

| N | 17.38 | 17.37 | tandfonline.comnih.gov | ||

| N'-(5-Chloro-2-oxoindolin-3-ylidene)-1H-indole-3-carbohydrazide | C₁₇H₁₁ClN₄O₂ | C | 60.28 | 59.77 | nih.gov |

| H | 3.27 | 3.88 | nih.gov | ||

| N | 16.54 | 16.37 | nih.gov | ||

| N'-(2-Oxo-5-(trifluoromethoxy)indolin-3-ylidene)-1H-indole-3-carbohydrazide | C₁₈H₁₁F₃N₄O₃ | C | 55.68 | 55.53 | nih.gov |

| H | 2.86 | 2.91 | nih.gov |

Table 2: Elemental Analysis Data for Indole-2-carbohydrazide and Other Indole Derivatives

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Source |

|---|---|---|---|---|---|

| N-Benzyl-1H-indole-2-carbohydrazide | C₁₆H₁₅N₃O | C | 72.43 | 72.45 | semanticscholar.orgmdpi.com |

| H | 5.70 | 5.67 | semanticscholar.orgmdpi.com | ||

| N | 15.84 | 15.83 | semanticscholar.orgmdpi.com | ||

| N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide | C₁₇H₁₆ClN₃O₂ | C | 61.91 | 61.67 | semanticscholar.orgmdpi.com |

| H | 4.89 | 4.90 | semanticscholar.orgmdpi.com | ||

| N | 12.74 | 12.73 | semanticscholar.orgmdpi.com | ||

| 5-Chloro-N′-cyclohexylidene-3-methyl-1H-indole-2-carbohydrazide | C₁₆H₁₈ClN₃O | C | 63.26 | 63.12 | nih.gov |

| H | 5.97 | 5.97 | nih.gov | ||

| N | 13.83 | 13.86 | nih.gov | ||

| N'-(2-fluorobenzylidene)-1H-indole-2-carbohydrazide | C₁₆H₁₂FN₃O | C | 68.32 | 68.14 | nih.gov |

| H | 4.30 | 4.63 | nih.gov |

This rigorous verification step is indispensable in synthetic chemistry, ensuring that the material proceeding to further spectroscopic analysis and biological evaluation is indeed the intended compound of high purity.

Computational Chemistry and Molecular Modeling in the Study of 2,3 Dimethyl 1h Indole 5 Carbohydrazide

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for predicting the molecular geometry, electronic properties, and spectroscopic parameters of organic compounds like 2,3-dimethyl-1H-indole-5-carbohydrazide. Common approaches involve using functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govacs.org

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. mdpi.com This process systematically alters the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest potential energy, known as the global minimum. mdpi.comopenreview.net For this compound, this analysis would reveal the preferred spatial orientation of the indole (B1671886) ring relative to the carbohydrazide (B1668358) moiety.

The optimization process provides key structural parameters. For instance, in similar heterocyclic hydrazone derivatives, DFT calculations have been used to determine bond lengths and angles that are then compared with experimental X-ray diffraction data to validate the computational model. nih.govmdpi.com The resulting optimized structure is the foundation for all subsequent property calculations.

Table 1: Representative Optimized Geometrical Parameters for a Heterocyclic Carbohydrazide Moiety This table presents typical bond lengths and angles expected for the carbohydrazide functional group of this compound based on DFT calculations of analogous structures.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.25 Å |

| C-N (amide) | ~1.37 Å | |

| N-N (hydrazide) | ~1.38 Å | |

| Bond Angle | O=C-N | ~124° |

| C-N-N | ~118° |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability; a small gap suggests high chemical reactivity and polarizability. nih.gov

In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system, while the LUMO may be distributed across the more electron-accepting carbohydrazide group. The spatial separation of these orbitals upon electronic excitation would indicate the potential for Intramolecular Charge Transfer (ICT), a phenomenon crucial for non-linear optical properties and fluorescence. researchgate.netnih.govuni-tuebingen.de

Table 2: Frontier Molecular Orbital (FMO) Energy Parameters Illustrative FMO data for this compound, showing typical energy values and derived reactivity descriptors.

| Parameter | Symbol | Formula | Representative Value (eV) |

| HOMO Energy | EHOMO | - | -6.15 |

| LUMO Energy | ELUMO | - | -1.95 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.20 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.05 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.10 |

| Chemical Softness | S | 1 / (2η) | 0.238 |

DFT calculations can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts by employing methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The predicted shifts for this compound would be compared to a reference standard, such as tetramethylsilane (B1202638) (TMS), to correlate with experimental spectra. nih.govd-nb.info This allows for the precise assignment of signals to specific protons and carbon atoms within the molecule.

Vibrational Frequencies: The infrared (IR) and Raman vibrational modes can also be computed. nih.gov For this compound, characteristic frequencies such as the N-H stretching of the indole and hydrazide groups (typically 3100-3400 cm⁻¹), the C=O stretching of the carbonyl group (~1650 cm⁻¹), and various C-H and C=C stretching modes of the aromatic ring would be identified. researchgate.net Calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental FTIR spectra. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. chemrxiv.org It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. For this compound, these would be concentrated around the highly electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the hydrazide and indole ring. nih.govnih.gov These sites are prone to electrophilic attack and are key hydrogen bond acceptors.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These are typically located around the hydrogen atoms bonded to nitrogen (N-H), making them the primary sites for nucleophilic attack and hydrogen bond donation. nih.govresearchgate.net

Green Regions: Correspond to areas of neutral potential.

Non-linear optical (NLO) materials are of great interest for applications in telecommunications and photonics. arxiv.org The NLO response of a molecule is determined by its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). nih.govdtic.mil DFT calculations can quantify these parameters. Molecules with extended π-conjugated systems and significant charge separation, such as indole derivatives, often exhibit notable NLO properties. arxiv.orgresearchgate.net The calculated hyperpolarizability (β) of this compound can be compared to that of standard NLO materials like urea (B33335) to assess its potential for such applications. arxiv.orgnih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. nih.govbioinformation.net This technique is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. biointerfaceresearch.com

The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and calculating a "docking score" or binding energy for each pose. bioinformation.net A lower binding energy generally signifies a more favorable and stable interaction. bioinformation.netbioinformation.net

For this compound, docking studies would identify key intermolecular interactions with amino acid residues in the target's active site. These interactions commonly include:

Hydrogen Bonds: Formed between the N-H and C=O groups of the carbohydrazide moiety and suitable donor/acceptor residues (e.g., Asp, Glu, Ser, Thr).

Hydrophobic Interactions: Involving the dimethyl-indole ring and nonpolar residues (e.g., Leu, Val, Phe).

π-π Stacking: Possible between the indole ring and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

The results provide a detailed 3D model of the ligand-protein complex, offering crucial insights into the structural basis of its biological activity and guiding the design of more potent analogs. nih.gov

Identification of Putative Biological Targets and Binding Pockets (e.g., DNA Gyrase, Sterol 14α-demethylase, α-Amylase, HIF-1α)

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique allows for the identification of potential biological targets for a given compound by screening it against various protein structures. For indole-based compounds, including derivatives of this compound, computational studies have explored interactions with several key enzymes implicated in various diseases.

α-Amylase: This enzyme is a significant target in the management of type 2 diabetes, as its inhibition can delay carbohydrate digestion and reduce postprandial blood glucose levels. nih.gov Molecular docking studies on indole-thiazole hybrids have been performed to investigate their binding modes within the active site of α-amylase, suggesting its potential as a target for indole derivatives. nih.gov

DNA Gyrase: An essential bacterial enzyme, DNA gyrase is a well-established target for antibacterial agents. Computational screening of indole derivatives against this enzyme helps in identifying potential antibacterial candidates by predicting their ability to bind to its active site and disrupt its function.

Sterol 14α-demethylase: This enzyme is crucial for ergosterol (B1671047) biosynthesis in fungi, making it a primary target for antifungal drugs. In silico studies involving indole-based structures help elucidate their potential to inhibit this enzyme, providing a pathway for the development of new antifungal agents.

HIF-1α (Hypoxia-Inducible Factor 1-alpha): As a key regulator of cellular response to low oxygen, HIF-1α is a significant target in cancer therapy. Computational models are used to screen for molecules that can interfere with the HIF-1α pathway, and indole derivatives are often investigated for this purpose.

The identification of these putative targets is the foundational step in understanding the potential therapeutic applications of this compound.

Analysis of Binding Affinities, Interaction Modes, and Key Amino Acid Residues

Following the identification of a potential target, molecular docking provides detailed information on the binding affinity and the specific molecular interactions between the ligand and the protein. Binding affinity is often expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger interaction.

The analysis reveals the formation of various types of chemical bonds, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which stabilize the ligand-protein complex. als-journal.com For instance, studies on related indole sulfonamides binding to carbonic anhydrase II showed that favorable interactions between the inhibitor and the enzyme explain the strong affinity. nih.gov The crystal structure of one such complex revealed that the inhibitor binds to the catalytic Zn(2+) ion and forms hydrogen bonds with key amino acid residues in the active site. nih.govnih.gov

The table below summarizes typical interaction data obtained from molecular docking studies of indole derivatives with various biological targets.

| Target Protein | Key Interacting Amino Acid Residues | Type of Interaction | Predicted Binding Affinity (kcal/mol) |

| α-Amylase | Asp291, Arg266, Glu493, Tyr485 | Hydrogen Bonding, Electrostatic | -9.0 to -12.5 |

| Carbonic Anhydrase II | His94, Thr199, Thr200, Zn(2+) ion | Hydrogen Bonding, Metal Coordination | -7.5 to -9.0 |

| DNA Gyrase | Asp73, Gly77, Arg76 | Hydrogen Bonding, Hydrophobic | -8.0 to -11.0 |

Note: The data presented are representative values for indole-based compounds from various computational studies and may not be specific to this compound itself.

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules for potential new drug candidates. nih.gov This process involves docking millions of compounds into the binding site of a target protein and ranking them based on their predicted binding affinities. mdpi.com

This approach can be structure-based, where the 3D structure of the target is known, or ligand-based, where a set of known active molecules is used to create a model (like a pharmacophore) to search for new compounds with similar properties. nih.govnih.gov Compounds like this compound can serve as a scaffold or starting point in these screening campaigns. By identifying compounds from a database that have a high predicted affinity for a target, virtual screening significantly narrows down the number of molecules that need to be synthesized and tested in the lab, making the drug discovery process more efficient. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of atoms in the protein-ligand complex over time, typically on the nanosecond to microsecond scale. nih.gov

This technique is crucial for:

Assessing Stability: MD simulations are used to confirm the stability of the docked pose. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone is calculated over the simulation time. A stable RMSD value suggests that the ligand remains securely bound within the active site. nih.gov

Conformational Analysis: Both the ligand and the protein can change their shape upon binding. MD simulations reveal these conformational changes and help identify the most stable binding conformations. nih.gov

Analyzing Interaction Dynamics: MD simulations can show how interactions, such as hydrogen bonds, persist or change over time, providing a more accurate picture of the binding dynamics. nih.gov For example, a simulation might show a hydrogen bond is consistently present, indicating its importance for the stability of the complex. nih.gov

These simulations provide a more realistic representation of the biological environment and are used to refine the results from molecular docking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

Correlation of Molecular Descriptors with Observed Biological Activities

In QSAR studies, the chemical structure of each compound is represented by a set of numbers known as molecular descriptors. nih.gov These descriptors quantify various physicochemical properties of the molecule, such as its size, shape, lipophilicity, and electronic properties (e.g., charge distribution). researchgate.net

A statistical model is then built to correlate these descriptors with the experimentally measured biological activity (e.g., IC50 values) of the compounds. rsc.org For a series of indole hydrazide derivatives, a QSAR model might reveal that increased hydrophobicity and the presence of a hydrogen bond donor at a specific position are positively correlated with higher inhibitory activity against a particular enzyme. bcrcp.ac.in These models are valuable for understanding which molecular features are crucial for activity and for predicting the potency of new, unsynthesized compounds. nih.gov

In silico Prediction of Pharmacokinetic Profiles and Drug-Likeness (e.g., Lipinski's Rule of Five adherence)

Beyond predicting a compound's activity at a target, computational methods are vital for assessing its potential as a drug, a property known as "drug-likeness." This involves predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

A widely used guideline for evaluating drug-likeness is Lipinski's Rule of Five. researchgate.net This rule states that an orally active drug is more likely to have:

A molecular weight of less than 500 Daltons. drugbank.com

A logP (a measure of lipophilicity) not greater than 5. drugbank.com

No more than 5 hydrogen bond donors. drugbank.com

No more than 10 hydrogen bond acceptors. drugbank.com

Compounds that adhere to this rule are considered to have a higher probability of good oral bioavailability. nih.gov Computational tools can quickly calculate these and other properties, such as the topological polar surface area (TPSA), which is related to cell permeability. scielo.br For this compound, an in silico analysis provides a preliminary assessment of its potential as a viable drug candidate.

The table below shows a predicted pharmacokinetic profile for this compound based on its chemical structure.

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 203.24 g/mol | Yes (< 500) |

| logP (Lipophilicity) | 1.5 - 2.0 | Yes (< 5) |

| Hydrogen Bond Donors | 3 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Yes (≤ 10) |

| Topological Polar Surface Area (TPSA) | 70.8 Ų | Favorable for cell permeability |

Note: These values are computationally predicted and serve as a guideline for drug development.

This in silico profiling is a critical step in modern drug discovery, allowing for the early identification and prioritization of compounds with favorable pharmacokinetic properties, thereby reducing late-stage failures in the development pipeline. nih.gov

Structure Activity Relationship Sar Investigations of 2,3 Dimethyl 1h Indole 5 Carbohydrazide Derivatives

Impact of Substituents on the Indole (B1671886) Ring System (Positions 2, 3, 5) on Biological Activity

The substitution pattern on the indole ring is a critical determinant of the biological activity of its derivatives. In the context of 2,3-dimethyl-1H-indole-5-carbohydrazide, the substituents at positions 2, 3, and 5 are of primary importance.

The C-5 position of the indole ring, where the carbohydrazide (B1668358) moiety is attached, is a key vector for modification. Beyond the hydrazide itself, additional substitutions on the indole ring at this position can significantly modulate activity. Studies on other indole derivatives have shown that introducing small, lipophilic, or electron-withdrawing groups at C-5 can lead to enhanced potency. For example, in the development of serotonin (B10506) transporter (SERT) ligands, a C-5 substitution on the indole ring with halogens like fluorine or bromine resulted in more potent compounds. mdpi.com Similarly, for CB1 receptor modulators, a chloro or fluoro group at the C-5 position enhanced potency. nih.gov This suggests that for this compound derivatives, further substitution at adjacent positions on the benzene (B151609) portion of the indole ring could be a valuable strategy for optimization.

| Position | Substituent Type | General Impact on Activity (Inferred from related Indole series) | Reference |

| C-2 | Methyl (fixed) | Contributes to lipophilicity and steric profile. | nih.gov |

| C-3 | Methyl (fixed) | Short alkyl groups can be favorable for potency. | nih.gov |

| C-5 | Carbohydrazide | Primary point for derivatization and interaction. | imedpub.comresearchgate.net |

| C-5 | Halogens (e.g., -F, -Cl) | Often enhances potency. | nih.govmdpi.com |

Role of the Hydrazide Moiety and its Transformations (e.g., Hydrazones, Thiosemicarbazides) in Modulating Potency and Selectivity

The hydrazide functional group (-C(=O)NHNH₂) is a versatile chemical entity that plays a pivotal role in the biological activity of this class of compounds. It serves as a crucial building block for creating a diverse library of derivatives through condensation reactions, most commonly forming hydrazones. mdpi.comresearchgate.net

Hydrazide-Hydrazones are formed by reacting the carbohydrazide with various aldehydes or ketones. mdpi.com This transformation is a cornerstone of the SAR of these molecules for several reasons:

Introduction of Diversity : It allows for the introduction of a wide array of substituted aromatic and heterocyclic rings, which can explore different regions of a target's binding site. researchgate.netnih.gov

Modulation of Physicochemical Properties : The conversion of the polar hydrazide into a less polar hydrazone moiety alters properties like lipophilicity, hydrogen bonding capacity, and molecular shape, which are critical for cell permeability and target interaction.

Pharmacophoric Features : The resulting azomethine group (-NH-N=CH-) in hydrazones is a key pharmacophoric element, contributing to the binding of the molecule to its biological target through hydrogen bonding and other interactions. nih.gov

For example, the synthesis of pyrazole-5-carbohydrazide derivatives has shown that the resulting hydrazones can exhibit significant activity against cancer cells. nih.govnih.gov Similarly, various indole-based hydrazones have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiplatelet effects. nih.gov

Thiosemicarbazides and Semicarbazides : Further modification of the hydrazide can lead to thiosemicarbazides and semicarbazides. These moieties are known to possess their own spectrum of biological activities. Indole thiosemicarbazide (B42300) derivatives, for instance, have demonstrated both anticancer and antioxidant properties. nih.gov The introduction of the sulfur atom in thiosemicarbazides can alter metal-chelating properties and hydrogen bonding patterns, often leading to a different pharmacological profile compared to the parent hydrazide or the corresponding hydrazone.

The transformation of the hydrazide moiety is thus a powerful strategy to fine-tune the potency and selectivity of this compound derivatives, allowing for the exploration of vast chemical space and the optimization of biological activity. nih.gov

| Moiety | Transformation Product | Key Features | Impact on Activity | Reference |

| Carbohydrazide | Hydrazone | Introduction of diverse aryl/heteroaryl groups; contains azomethine linker. | Modulates lipophilicity and allows for new binding interactions, often enhancing potency. | mdpi.comnih.gov |

| Carbohydrazide | Thiosemicarbazide | Contains a thione group (C=S); strong H-bond donor/acceptor. | Can introduce new activities (e.g., anticancer, antioxidant) and alter binding modes. | nih.gov |

| Carbohydrazide | Semicarbazide | Contains a urea-like motif; strong H-bond donor/acceptor. | Modifies polarity and interaction profile, leading to varied biological effects. | nih.gov |

Influence of Aromatic and Heterocyclic Ring Substitutions on Pharmacological Profiles

The pharmacological profile of this compound derivatives is heavily influenced by the nature of the aromatic or heterocyclic rings introduced via the hydrazone linkage. The substituents on these appended rings provide a secondary level of SAR that can be fine-tuned to optimize activity.

Studies on various hydrazone series have consistently shown that both the type of ring and its substitution pattern are critical. For instance, in a series of benzo[d]thiazole-hydrazones, it was found that electron-donating groups (like -OH and -OCH₃) on the appended phenyl ring favored inhibitory activity against H+/K+ ATPase, whereas electron-withdrawing groups (like -F, -Cl, -Br, and -NO₂) favored anti-inflammatory activity. nih.gov

This highlights several key principles:

Electronic Effects : The presence of electron-donating or electron-withdrawing substituents can alter the electron density of the entire molecule, affecting its ability to interact with biological targets. For example, a nitro group is often associated with increased antimicrobial or anticancer activity. mdpi.com

Steric Effects : The size and position of substituents on the aromatic ring influence the molecule's conformation and its ability to fit into a specific binding pocket. Ortho, meta, and para substitutions can lead to vastly different biological outcomes.

Lipophilicity : Substituents like halogens or alkyl groups can increase the lipophilicity of the compound, which may enhance its ability to cross cell membranes and reach its target. However, an optimal level of lipophilicity is often required, as excessively high values can lead to poor solubility and other issues. nih.gov

The introduction of heterocyclic rings (e.g., pyridine (B92270), thiophene (B33073), pyrazole) instead of a simple phenyl ring can introduce additional heteroatoms that can act as hydrogen bond acceptors or donors, or as coordination sites for metal ions in metalloenzymes. mdpi.com This often leads to enhanced potency and selectivity. For example, novel 1H-3-indolyl derivatives incorporating thiophene and pyrazole (B372694) rings have shown significant antioxidant activity. nih.gov

| Appended Ring Substituent | Type | General Impact on Activity (Example-based) | Reference |

| -OH, -OCH₃ (on phenyl) | Electron-Donating | Can favor specific enzyme inhibition (e.g., H+/K+ ATPase). | nih.gov |

| -F, -Cl, -Br, -NO₂ (on phenyl) | Electron-Withdrawing | Often enhances anti-inflammatory or antimicrobial activity. | mdpi.comnih.gov |

| Pyridine, Thiophene, Pyrazole | Heterocyclic Ring | Introduces heteroatoms for new H-bonding interactions, potentially increasing potency. | mdpi.comnih.gov |

Insights from Scaffold Hopping and Bioisosteric Replacements in Indole Chemistry

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes with similar biological activity but different core structures. nih.govnih.gov These techniques are highly relevant to the development of derivatives of this compound.

The indole ring itself is a classic example of a "privileged scaffold" that can be modified or replaced. mdpi.comBioisosteric replacement involves substituting the indole core with another heterocycle that has similar steric and electronic properties. researchgate.net Common bioisosteres for indole include:

Indazole : This heterocycle, which is isomeric with indole, is perhaps the most widely used indole bioisostere. It mimics the size, shape, and hydrogen-bonding capabilities of the indole ring and has been successfully used to develop potent antagonists for targets like the serotonin 5-HT3 receptor. acs.org

Benzimidazole, Benzothiazole, and others : Depending on the specific interactions required for biological activity, other bicyclic heterocycles can also serve as effective indole replacements. nih.gov

Scaffold hopping is a more dramatic approach where the entire indole scaffold is replaced with a structurally distinct core that maintains the key pharmacophoric features in the correct 3D orientation. researchgate.netscispace.com This strategy can lead to compounds with improved properties, such as better pharmacokinetics, novel intellectual property, or reduced off-target effects. For example, a potent and selective PI3Kδ inhibitor was developed by applying bioisosteric replacements to an initial indole-based scaffold. researchgate.netnih.gov

For the this compound series, these strategies could be employed to replace the 2,3-dimethyl-indole core with, for example, a dimethyl-indazole or another bicyclic system, while retaining the 5-carbohydrazide side chain for derivatization. This would allow for the exploration of new chemical space while leveraging the established SAR of the hydrazone modifications.

Development of Predictive SAR Models for Optimized Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. ijpsi.org For indole derivatives, QSAR studies have been instrumental in understanding the key molecular properties that drive their activity and in predicting the potency of new, unsynthesized compounds. semanticscholar.org

While a specific QSAR model for this compound was not found in the reviewed literature, the principles from studies on other indole series are directly applicable. These studies typically involve:

Descriptor Calculation : A wide range of molecular descriptors are calculated for a series of compounds with known biological activity. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., atomic charges), and topological or 3D descriptors (e.g., molecular shape). ijpsi.org

Model Building : Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build a mathematical equation that links a subset of these descriptors to the biological activity. ijpsi.orgsemanticscholar.org

Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and can accurately predict the activity of new compounds. nih.gov

For instance, 3D-QSAR studies (like CoMFA and CoMSIA) on indole derivatives targeting the serotonin transporter have highlighted the importance of steric and electrostatic fields around the molecule. mdpi.com The resulting contour maps can guide the design of new derivatives by indicating where bulky or charged groups would be beneficial or detrimental to activity. mdpi.com

Developing a predictive QSAR model for this compound derivatives would be a valuable step in optimizing their biological activity. Such a model could prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process. researchgate.net

Biological Evaluation and Mechanisms of Action of 2,3 Dimethyl 1h Indole 5 Carbohydrazide and Its Analogues

In Vitro Assays for Pharmacological Activity

Anticancer Activity and Cell Proliferation Inhibition

Derivatives of 2,3-dimethyl-1H-indole-5-carbohydrazide have been the subject of extensive research to evaluate their potential as anticancer agents. These studies primarily focus on their ability to inhibit the growth of cancer cells and induce cell death through various mechanisms. The indole (B1671886) ring is a significant structural component in many compounds known for their wide range of biological functions, including anticancer properties. mdpi.comsemanticscholar.org

The cytotoxic effects of indole carbohydrazide (B1668358) analogues have been evaluated against a panel of human cancer cell lines. In one study, a series of substituted benzyl-1H-indole-2-carbohydrazide derivatives were tested for their antiproliferative activity against breast cancer (MCF-7), colon cancer (HCT116), and lung cancer (A549) cell lines. mdpi.com Several of these compounds demonstrated moderate to high cytotoxicity. mdpi.com Notably, one compound in the series, designated 4e, showed significant activity with IC50 values of 0.57 µM, 1.95 µM, and 3.49 µM against MCF-7, HCT116, and A549 cells, respectively. mdpi.com

Similarly, a series of novel isatin–indole conjugates were developed and tested against colorectal cancer cell lines HT-29 and SW-620. All the synthesized compounds significantly inhibited the growth of these cell lines, with IC50 values ranging from 132–611 nM against HT-29 and 37–468 nM against SW-620. nih.gov Another study investigated the anti-proliferative activity of N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide (N-5-BIC) in the HCT116 colon cancer cell line. nih.gov Further research on nature-inspired indolizine-based compounds also assessed their effects on the viability of MCF7, MDA-MB-231, A549, and HCT116 cells. mdpi.com

| Compound/Analogue Class | Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| Substituted benzyl-1H-indole-2-carbohydrazide (Compound 4e) | HCT116 (Colon) | 1.95 µM | mdpi.com |

| Substituted benzyl-1H-indole-2-carbohydrazide (Compound 4e) | A549 (Lung) | 3.49 µM | mdpi.com |

| Isatin–indole conjugate (Compound 7f) | SW-620 (Colon) | 37 nM | nih.gov |

| Isatin–indole conjugate (Compound 7a) | SW-620 (Colon) | 145 nM | nih.gov |

| Isatin–indole conjugate (Compound 7c) | HT-29 (Colon) | 188 nM | nih.gov |

| Isatin–indole conjugate (Compound 7g) | HT-29 (Colon) | 279 nM | nih.gov |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivative (12A) | HeLa (Cervical) | Potent growth inhibition at 20.0 µM | nih.gov |

Indole carbohydrazide derivatives have been shown to trigger cancer cell death through distinct pathways, including apoptosis and methuosis. Apoptosis, or programmed cell death, is a key target for anticancer drug development. nih.gov Studies on 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives demonstrated their ability to induce apoptosis in the SW-620 colorectal cancer cell line in a dose-dependent manner. nih.gov Another analogue, 5-chloro-N′-(2,4-dimethoxybenzylidene)-1H-indole-2-carbohydrazide (IHZ-1), was also found to induce both apoptosis and autophagy in hepatocellular carcinoma. frontiersin.orgresearchgate.net

Methuosis is a non-apoptotic form of programmed cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. nih.govresearchgate.net This alternative cell death pathway is considered a promising strategy for treating cancers that are resistant to apoptosis-inducing therapies. nih.gov Research has identified a class of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives as potent inducers of methuosis. nih.govresearchgate.net One particular compound, 12A, effectively induces methuosis in various cancer cell lines but not in normal human cells, and the vacuoles are derived from macropinosomes. nih.govresearchgate.net

The anticancer effects of indole carbohydrazide analogues are often mediated by their interaction with specific intracellular signaling pathways that regulate cell survival, proliferation, and death. The c-Jun N-terminal kinase (JNK) pathway, a subset of the mitogen-activated protein kinase (MAPK) pathway, is a critical regulator of cellular processes like apoptosis and autophagy. frontiersin.orgresearchgate.net The compound 5-chloro-N′-(2,4-dimethoxybenzylidene)-1H-indole-2-carbohydrazide (IHZ-1) has been shown to induce apoptosis and autophagy in hepatocellular carcinoma by activating the ROS/JNK signaling pathway. frontiersin.orgresearchgate.net The activation of JNK by IHZ-1 is dependent on the generation of intracellular reactive oxygen species (ROS). frontiersin.orgresearchgate.net In a broader context, various indole alkaloids have been found to exert their anticancer effects by modulating MAPK signaling pathways. nih.govresearchgate.net

Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a crucial role in how cancer cells adapt to low-oxygen environments, promoting angiogenesis, cell growth, and survival. nih.gov Therefore, inhibiting HIF-1α activity is a rational target for cancer therapy. mdpi.com The carbohydrazide indole derivative N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide (N-5-BIC) was found to significantly reduce the gene expression of Vascular Endothelial Growth Factor (VEGF) in the HCT116 colon cancer cell line. nih.gov Since VEGF is a primary target gene regulated by HIF-1, this suggests that N-5-BIC may exert its anti-angiogenic effects by modulating the HIF-1 signaling pathway. nih.govnih.gov

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)